
5-Chloro-2,2-dimethyl-3-oxopentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,2-dimethyl-3-oxopentanal is an organic compound with a unique structure that includes a chlorine atom, two methyl groups, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethyl-3-oxopentanal typically involves the chlorination of 2,2-dimethyl-3-oxopentanal. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,2-dimethyl-3-oxopentanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-2,2-dimethyl-3-oxopentanoic acid.
Reduction: 5-Chloro-2,2-dimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,2-dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,2-dimethyl-3-oxopentanal involves its reactivity with various biological molecules. The ketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-oxopentanal: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Bromo-2,2-dimethyl-3-oxopentanal: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
5-Chloro-2,2-dimethyl-3-hydroxypentanal: The ketone group is reduced to an alcohol, altering its chemical properties.
Eigenschaften
CAS-Nummer |
89635-65-4 |
|---|---|
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
5-chloro-2,2-dimethyl-3-oxopentanal |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,5-9)6(10)3-4-8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XEBZPMCTWVQWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


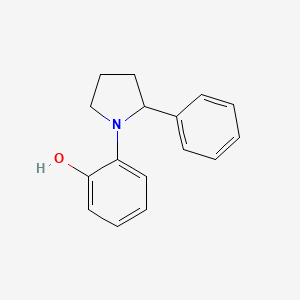
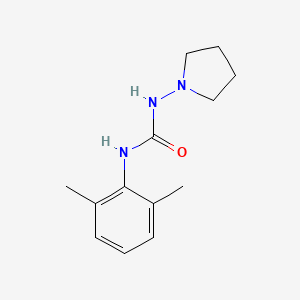
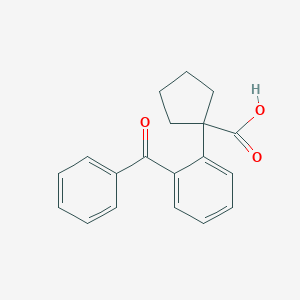
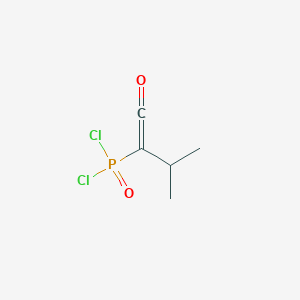
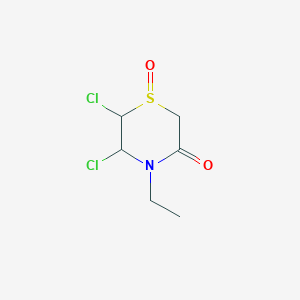
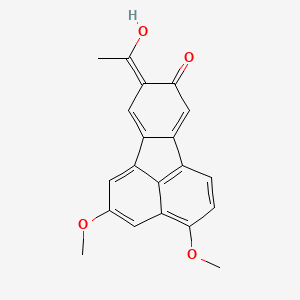


![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
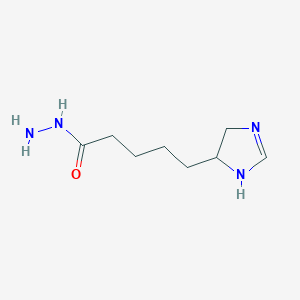

![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

